REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([O:8][CH2:9][C:10]2[CH:11]=[N:12][C:13]([CH3:16])=[CH:14][CH:15]=2)[CH:5]=[CH:4][N:3]=1.C([O-])(=[O:19])C.[NH4+]>C(O)=O.O>[CH3:16][C:13]1[N:12]=[CH:11][C:10]([CH2:9][O:8][C:6]2[CH:5]=[CH:4][NH:3][C:2](=[O:19])[CH:7]=2)=[CH:15][CH:14]=1 |f:1.2|
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)OCC=1C=NC(=CC1)C
|
Name
|
|
Quantity
|
6.91 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove most of the liquid
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=N1)COC1=CC(NC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |